molecular formula C18H27NO4 B168487 4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester CAS No. 1164-14-3

4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester

Cat. No.: B168487
CAS No.: 1164-14-3
M. Wt: 321.4 g/mol
InChI Key: IHLYHKDNSYWZGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester is an organic compound with the molecular formula C17H25NO4 It is a derivative of butanoic acid and is characterized by the presence of an ethoxy group, an oxopropyl group, and a phenylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester typically involves the reaction of butanoic acid derivatives with ethoxy and oxopropyl groups under controlled conditions. One common method involves the esterification of butanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous reactors. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the desired ester. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]-, methyl ester: Similar structure with a methyl ester group instead of an ethyl ester group.

    Butanoic acid, ethyl ester: Lacks the phenylmethylamino and oxopropyl groups, making it less complex.

    Phenylmethylamino derivatives: Compounds with similar phenylmethylamino groups but different ester or acid groups.

Uniqueness

4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

ethyl 4-[benzyl-(3-ethoxy-3-oxopropyl)amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4/c1-3-22-17(20)11-8-13-19(14-12-18(21)23-4-2)15-16-9-6-5-7-10-16/h5-7,9-10H,3-4,8,11-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLYHKDNSYWZGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN(CCC(=O)OCC)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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